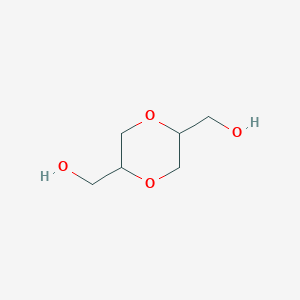

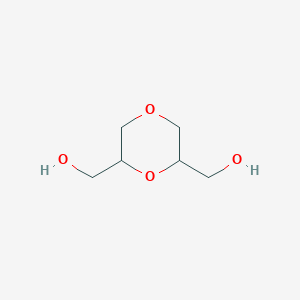

1,4-Dioxane-2,6-dimethanol

Vue d'ensemble

Description

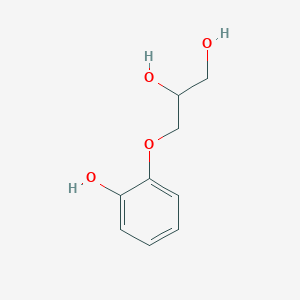

1,4-Dioxane-2,6-dimethanol is a low molecular weight compound that is insoluble in water . It reacts with glycidol to form ring-opening polymerization products .

Synthesis Analysis

A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy has been reported . This reaction is useful for the synthesis of functionalized 1,4-dioxane having a carbonyl functionality .

Molecular Structure Analysis

The molecular formula of 1,4-Dioxane-2,6-diyldimethanol is C6H12O4 . It has an average mass of 148.157 Da and a monoisotopic mass of 148.073563 Da .

Chemical Reactions Analysis

1,4-Dioxane is biodegradable under aerobic conditions either by direct metabolism or co-metabolism . The respective roles of these processes depend on both the concentration of 1,4-dioxane and the presence of common chlorinated co-contaminants .

Physical And Chemical Properties Analysis

1,4-Dioxane-2,6-diyldimethanol has a density of 1.2±0.1 g/cm3 . Its boiling point is 294.2±15.0 °C at 760 mmHg . The compound has 4 H bond acceptors and 2 H bond donors .

Applications De Recherche Scientifique

Polyurethane Structures

1,4-Dioxane-2,6-dimethanol is used in the synthesis of polyurethane structures . The hydroxyl groups of dioxane derivatives with vicinal diols, like 1,4-dioxane-2,3-diols, are helpful for synthesizing polymer structures . The addition of dioxane derivatives to polyurethane structures can enhance their performance and degradation in the environment .

Environmental Degradation

Polyurethanes containing 1,4-Dioxane-2,6-dimethanol exhibit excellent physical characteristics and mild degradation levels after being buried in soil for a year . These polyether urethanes can break down if the rigid domain structure is exposed to moisture and if microorganisms can spread into the polymer matrix .

Thermal Properties

The thermal properties of polyurethane films can be compared using 1,4-Dioxane-2,6-dimethanol . The polyurethane samples were less thermally stable throughout the duration of the soil burial test, according to TG/DTG curves .

Chemical Structure Analysis

1,4-Dioxane-2,6-dimethanol is used in the analysis of chemical structures for efficient waste management . The structure of the most ordered morphological domains, which control moisture accessibility and enzyme diffusion in the polymer matrix, is a major determinant of a polymer’s ability to degrade .

Synthesis of Novel Polyurethane Materials

The selection of chemical components like 1,4-Dioxane-2,6-dimethanol can considerably enhance the materials structure, characteristics, and resilience against degradation . This leads to the creation of novel polyurethane materials with enhanced structures and features that also exhibit excellent stability .

Determining Spiked Contents in Polyethylene Glycol

A new method was developed for determining the spiked 1,4-dioxane contents in a polyethylene glycol 600 (PEG 600) . The optimal condition for SH-GC-MS was discussed .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various cellular and molecular targets, influencing biochemical processes .

Mode of Action

It’s possible that it interacts with its targets through hydrogen bonding, given its hydroxyl functional groups

Biochemical Pathways

Dioxane derivatives are often involved in various chemical reactions, potentially affecting multiple pathways .

Result of Action

It’s known that dioxane derivatives can have various effects, depending on their specific structure and the context of their use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dioxane-2,6-dimethanol. Factors such as temperature, pH, and the presence of other substances can affect its stability and interactions .

Propriétés

IUPAC Name |

[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBFGULPNNFLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CO1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337860 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxane-2,6-dimethanol | |

CAS RN |

54120-69-3 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 1,4-Dioxane-2,6-dimethanol identified in these studies?

A1: Both studies employed Gas Chromatography-Mass Spectrometry (GC/MS) for the identification and quantification of the various compounds [, ]. This widely used analytical technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio. The relative content of 1,4-Dioxane-2,6-dimethanol was determined by area normalization, indicating its presence within the complex mixture of extracted compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)